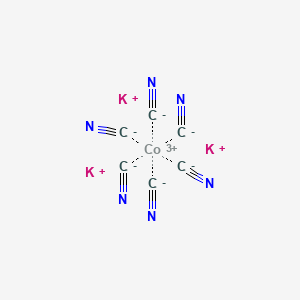
Potassiumhexacyanocobaltate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hexacyanocobaltate(III), with the chemical formula K₃[Co(CN)₆], is a coordination complex consisting of a central cobalt atom surrounded by six cyanide ligands and three potassium ions . This compound is known for its applications in various fields, including its use as a catalyst in chemical reactions, particularly in the oxidation of organic compounds . It is also utilized in electroplating processes and as a blue pigment in ceramics and glass .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium hexacyanocobaltate(III) can be synthesized by reacting cobalt(II) chloride with potassium cyanide in the presence of oxygen. The reaction involves the oxidation of cobalt(II) to cobalt(III) and the formation of the hexacyanocobaltate complex . The reaction can be represented as follows: [ \text{CoCl}_2 + 6 \text{KCN} + \frac{1}{2} \text{O}_2 \rightarrow \text{K}_3[\text{Co(CN)}_6] + 2 \text{KCl} ]
Industrial Production Methods: Industrial production of potassium hexacyanocobaltate(III) typically involves the hydrothermal synthesis method. This method allows for the synthesis of large and high-quality crystals with controlled particle size and low contamination by impurities . The hydrothermal conditions, such as temperature and duration, play a crucial role in determining the properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hexacyanocobaltate(III) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the oxidation of organic compounds.
Reduction: It can be reduced to cobalt(II) complexes under certain conditions.
Substitution: It can undergo ligand substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of potassium hexacyanocobaltate(III).
Substitution: Ligand substitution reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Potassium hexacyanocobaltate(III) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of potassium hexacyanocobaltate(III) involves its ability to act as an electron transfer mediator. The cobalt center in the complex can undergo oxidation and reduction, facilitating various redox reactions . The cyanide ligands provide stability to the complex and allow for the movement of ions in and out of the structure, maintaining the neutrality of the compound .
Vergleich Mit ähnlichen Verbindungen
Potassium hexacyanocobaltate(III) can be compared with other similar compounds, such as:
Potassium hexacyanoferrate(III): Both compounds are coordination complexes with similar structures, but potassium hexacyanoferrate(III) contains iron instead of cobalt.
Potassium hexacyanoferrate(II): This compound also has a similar structure but contains iron in a different oxidation state.
Potassium hexafluoroantimonate(V): This compound has a different central metal and ligands but can be used in similar applications as a catalyst.
Uniqueness: Potassium hexacyanocobaltate(III) is unique due to its ability to act as both an oxidizing and reducing agent, its stability provided by the cyanide ligands, and its wide range of applications in various fields .
Eigenschaften
Molekularformel |
C6CoK3N6 |
|---|---|
Molekulargewicht |
332.33 g/mol |
IUPAC-Name |
tripotassium;cobalt(3+);hexacyanide |
InChI |
InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1 |
InChI-Schlüssel |
LGRDAQPMSDIUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







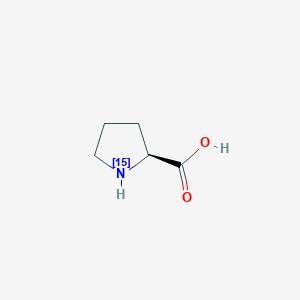
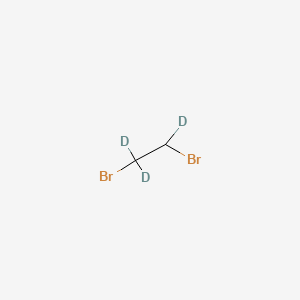
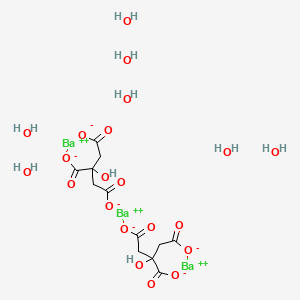



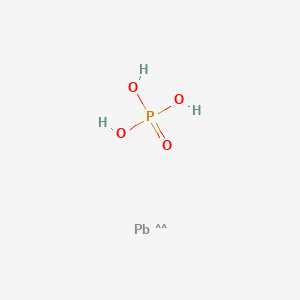
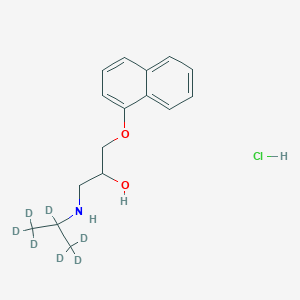
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
